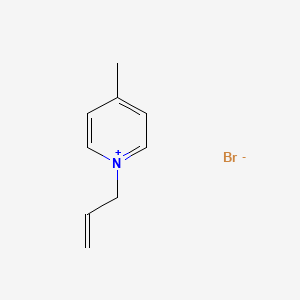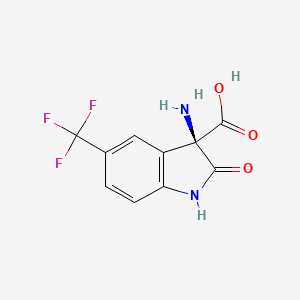
2,2-Dimethyl-1,3-dioxepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,3-dioxepan-5-one is an organic compound with a unique seven-membered ring structure containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dioxepan-5-one can be synthesized through various methods. One common approach involves the ring-opening polymerization of 1,5-dioxepan-2-one using organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under varied reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of high-performance liquid chromatography (HPLC) for purification and analysis. The compound can be prepared in large quantities using ring-opening polymerization techniques, which are scalable and efficient for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-1,3-dioxepan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by organocatalysts or metal-based catalysts.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include proline, α-silyloxy aldehydes, and DMSO. The reactions are often carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound include various polymers and copolymers, which have applications in drug delivery systems and tissue engineering .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,3-dioxepan-5-one has a wide range of scientific research applications. In chemistry, it is used to create thermoresponsive and degradable hydrogels, which are promising materials for drug delivery carriers and cell culture scaffolds . In biology and medicine, these hydrogels can encapsulate proteins and genes, protecting them from denaturation and enzymatic digestion .
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,3-dioxepan-5-one involves ring-opening polymerization, where the compound acts as a monomer that undergoes polymerization to form long-chain polymers. The molecular targets and pathways involved in this process include the activation of the monomer by organocatalysts, which facilitate the polymerization reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,2-Dimethyl-1,3-dioxepan-5-one include 1,5-dioxepan-2-one and 2-methylene-1,3-dioxepane . These compounds also have ring structures with oxygen atoms and are used in polymer chemistry.
Uniqueness: What sets this compound apart from similar compounds is its unique seven-membered ring structure, which provides distinct properties such as enhanced stability and reactivity. This makes it particularly suitable for creating thermoresponsive and degradable polymers .
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3-dioxepan-5-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-4-3-6(8)5-10-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
CMBZJDYCDJAHJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCC(=O)CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)


![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)

![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)


